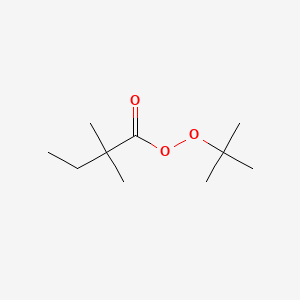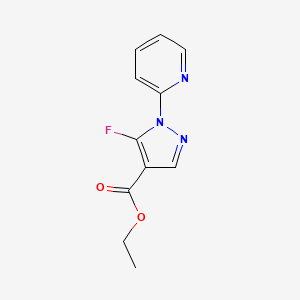
2,6-Difluoro-3-chloro-4-(trifluoromethyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-2,6-difluoro-4-(trifluoromethyl)pyridine is a halogenated pyridine derivative. This compound is characterized by the presence of chlorine, fluorine, and trifluoromethyl groups attached to a pyridine ring. The unique combination of these substituents imparts distinctive physical and chemical properties to the compound, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the direct chlorination and fluorination of 3-picoline, followed by aromatic nuclear chlorination of the pyridine ring . Another approach involves the exchange between chlorine and fluorine atoms using trichloromethyl-pyridine .
Industrial Production Methods
Industrial production of this compound often relies on the direct fluorination method or the building-block method, depending on the desired target compound . The direct fluorination method involves the use of fluorinating agents such as cesium fluoride (CsF) or sulfur tetrafluoride (SF4) to introduce fluorine atoms into the pyridine ring .
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-2,6-difluoro-4-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) under basic conditions.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced products.
Applications De Recherche Scientifique
3-Chloro-2,6-difluoro-4-(trifluoromethyl)pyridine has several scientific research applications:
Biology: The compound’s unique properties make it useful in the study of biological systems and the development of bioactive molecules.
Medicine: It is employed in the synthesis of pharmaceutical compounds with potential therapeutic applications.
Industry: The compound is used in the production of crop-protection products and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-chloro-2,6-difluoro-4-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms and the trifluoromethyl group can enhance the compound’s ability to interact with biological molecules through hydrogen bonding and other non-covalent interactions . These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-4-(trifluoromethyl)pyridine: This compound is similar in structure but lacks the additional fluorine atoms at the 2 and 6 positions.
2,3-Dichloro-5-(trifluoromethyl)pyridine: This compound has two chlorine atoms and one trifluoromethyl group, making it structurally similar but with different substitution patterns.
5,6,8-Trifluoroquinolines: These compounds contain multiple fluorine atoms and a quinoline ring, offering similar chemical properties.
Uniqueness
3-Chloro-2,6-difluoro-4-(trifluoromethyl)pyridine is unique due to its specific combination of chlorine, fluorine, and trifluoromethyl groups attached to a pyridine ring. This unique structure imparts distinctive physical and chemical properties, making it valuable in various applications, particularly in the development of agrochemicals and pharmaceuticals .
Propriétés
Formule moléculaire |
C6HClF5N |
|---|---|
Poids moléculaire |
217.52 g/mol |
Nom IUPAC |
3-chloro-2,6-difluoro-4-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C6HClF5N/c7-4-2(6(10,11)12)1-3(8)13-5(4)9/h1H |
Clé InChI |
ZMJLUWZDJQGOOP-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=C(N=C1F)F)Cl)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




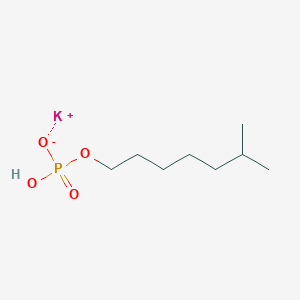
![[1-[[2-[4-chloro-2-(2-chlorobenzoyl)-N-methylanilino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]azanium;chloride](/img/structure/B13759040.png)
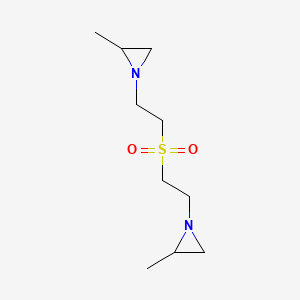

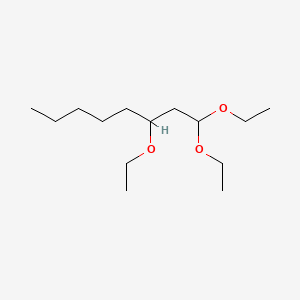
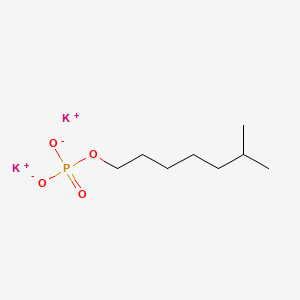

![Sodium 6,7-bis[(phenylsulfonyl)oxy]naphthalene-2-sulfonate](/img/structure/B13759065.png)
